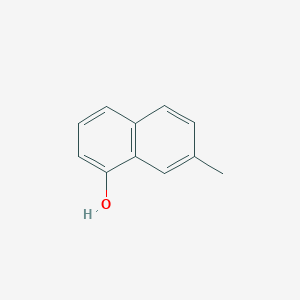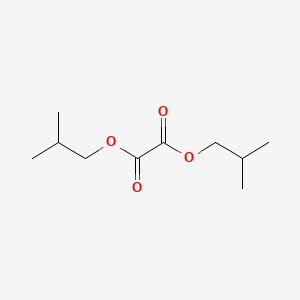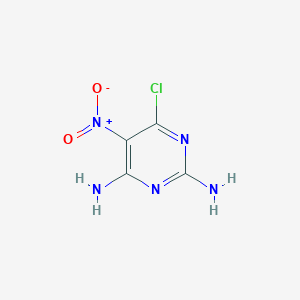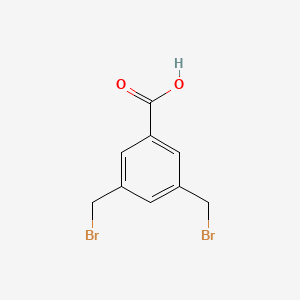
3,5-Bis(bromomethyl)benzoic acid
Overview
Description
3,5-Bis(bromomethyl)benzoic acid is a chemical compound with the molecular formula C9H8Br2O2 . It is also known by other names such as 3,5-bis(bromomethyl)benzoate .
Synthesis Analysis
The synthesis of 3,5-Bis(bromomethyl)benzoic acid has been discussed in a paper titled "Regiospecific synthesis of 3,5-bis(bromomethyl)benzoic acid, a cysteine crosslinking agent" . The paper provides a detailed procedure for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of 3,5-Bis(bromomethyl)benzoic acid can be represented by the InChI code:InChI=1S/C9H8Br2O2/c10-4-6-1-7 (5-11)3-8 (2-6)9 (12)13/h1-3H,4-5H2, (H,12,13) . The compound has a molecular weight of 307.97 g/mol . Physical And Chemical Properties Analysis
3,5-Bis(bromomethyl)benzoic acid has a density of 1.9±0.1 g/cm³ and a boiling point of 410.5±45.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has 3 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Derivatives
3,5-Bis(bromomethyl)benzoic acid is involved in various synthesis processes. For example, it is used in the synthesis of 3,5-bis(aminomethyl)benzoic acid, a process characterized by bromination, azidonation, and reduction using 3,5-dimethylbenzoic acid as the starting material (G. Yong, 2010). Additionally, its regiospecific synthesis, as a cysteine crosslinking agent, involves radical bromination of 3,5-dimethylbenzoic acid, resulting in various α-brominated products (M. Engel et al., 1993).
Metal Oxide Surface Applications
The compound plays a role in the development of metal oxide surface bivalent anchors. For instance, 3,5-bis(phosphonomethyl)benzoic acid, a derivative, has been synthesized and demonstrated effective binding to metal oxide surfaces. Its protected form, coupled to an amine functionality, shows potential in adsorption to metal oxide electrodes (B. Nakhle et al., 1999).
Supramolecular Chemistry
In supramolecular chemistry, the complex formation and arrangement of 3,5-bis(methylene(dihydroxyphosphoryl))benzoic acid, a related compound, with calcium have been studied, highlighting its potential in creating two-dimensional layers and coordinating polymers (B. Przybył et al., 2013).
Coordination Polymers and Photophysical Properties
3,5-Bis(bromomethyl)benzoic acid derivatives are used in the synthesis of lanthanide-based coordination polymers. These polymers exhibit unique structural and photophysical properties, making them potentially useful in various applications, including light harvesting and luminescence (S. Sivakumar et al., 2011).
Electrosynthesis and Polymer Chemistry
The compound also finds applications in the electrosynthesis of polymers. For example, its trifluoromethyl derivative has been used in organometallic synthesis and as a starting material for various synthetically useful reactions (J. Porwisiak, M. Schlosser, 1996).
Catalysis
In catalysis, derivatives of3,5-Bis(bromomethyl)benzoic acid, such as 3,5-bis(benzotriazol-1-ylmethyl)toluene, have been synthesized and used in the formation of palladium complexes. These complexes demonstrate high activity in oxidative amination, showcasing the role of 3,5-bis(bromomethyl)benzoic acid derivatives in facilitating important catalytic reactions (J. Hurtado et al., 2013).
Liquid Crystal and Polymer Technologies
The compound is involved in the synthesis of polymerizable benzoic acid derivatives, which are used in complexing with dipyridyl compounds to create liquid crystal phases. These materials have potential applications in advanced material science, including the development of novel liquid-crystal polymers (K. Kishikawa et al., 2008).
Hyperbranched Polyesters
Additionally, 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid, a related compound, has been synthesized for use in producing hyperbranched polyesters. These polymers have potential applications in various fields due to their unique molecular structures (A. Blencowe et al., 2003).
Electrosynthesis of Water-Soluble Polymers
The compound is also significant in the electrosynthesis of water-soluble polymers, such as poly-(p-xylylene) and poly(p-phenylenevinylene), which have applications in materials science and engineering (J. Utley, C. Z. Smith, 2000).
Polyimide Films
In the field of polymer films, 3,5-bis(4-aminophenoxy) benzoic acid, derived from 3,5-bis(bromomethyl)benzoic acid, is used to create polyimide films with high transmissivity and excellent hydrophobic properties, demonstrating its utility in advanced material applications (Xu Yong-fen, 2012).
Dye-Sensitized Solar Cells
The compound is also utilized in synthesizing multidentate polypyridine ligands for potential application in dye-sensitized solar cells, indicating its role in renewable energy technologies (M. Zalas et al., 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
Bromomethyl groups in organic compounds are often involved in electrophilic substitution reactions . They can form covalent bonds with nucleophilic sites on target molecules, potentially altering their function.
Pharmacokinetics
It’s known that the compound’s solubility in organic solvents such as ethanol is good, but its solubility in water is poor . This could impact its bioavailability and distribution in the body.
Action Environment
The action of 3,5-Bis(bromomethyl)benzoic acid can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, its reactivity could be influenced by the pH and the presence of other reactive species in its environment .
properties
IUPAC Name |
3,5-bis(bromomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTUPNXWTOBHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CBr)C(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304493 | |
| Record name | 3,5-bis(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(bromomethyl)benzoic acid | |
CAS RN |
94111-75-8 | |
| Record name | NSC165912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-bis(bromomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








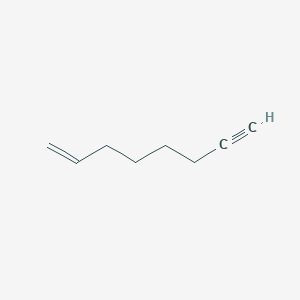
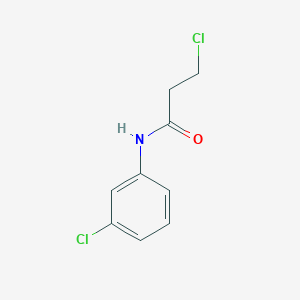

![[3,5-Dibenzoyloxy-4-(trifluoromethylsulfonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B1594476.png)


